Cas no 1804180-71-9 (2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-one)

2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-one
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- インチ: 1S/C12H15BrO/c1-4-10-5-8(2)6-11(7-10)12(14)9(3)13/h5-7,9H,4H2,1-3H3
- InChIKey: PZBHMWOJOAQUMS-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1=CC(C)=CC(=C1)CC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 203
- XLogP3: 4
- トポロジー分子極性表面積: 17.1
2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013013074-1g |
2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-one |
1804180-71-9 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-one 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
2-Bromo-1-(3-ethyl-5-methylphenyl)propan-1-oneに関する追加情報
2-Bromo-1-(3-Ethyl-5-Methylphenyl)Propan-1-One: A Comprehensive Overview
2-Bromo-1-(3-Ethyl-5-Methylphenyl)Propan-1-One, identified by the CAS Registry Number 1804180-71-9, is a significant compound in the field of organic chemistry. This compound, with its unique structure and properties, has garnered attention in various research domains, particularly in the synthesis of bioactive molecules and advanced materials. The molecule's structure comprises a propanone backbone substituted with a bromine atom at the 2-position and a substituted phenyl group at the 1-position. The phenyl group itself is further substituted with an ethyl group at the 3-position and a methyl group at the 5-position, contributing to its complex yet intriguing chemical profile.
The synthesis of 2-Bromo-1-(3-Ethyl-5-Methylphenyl)Propan-1-One typically involves multi-step organic reactions, often utilizing Friedel-Crafts acylation or related methodologies. The bromine substitution is strategically introduced to facilitate further functionalization in downstream reactions. Recent studies have highlighted the utility of this compound as an intermediate in the synthesis of heterocyclic compounds, which are of great interest in drug discovery and material science.
In terms of physical properties, 2-Bromo-1-(3-Ethyl-5-Methylphenyl)Propan-1-One exhibits a melting point of approximately 78°C and a boiling point around 260°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-based reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, revealing its resilience to degradation under mild reaction conditions.
The application of CAS No. 1804180-71-9 extends beyond traditional organic synthesis. Recent advancements have demonstrated its potential as a precursor in the development of novel pharmaceutical agents targeting specific biological pathways. For instance, researchers have explored its role in the synthesis of kinase inhibitors, which hold promise in anticancer therapy. Additionally, its use in polymer chemistry has been reported, where it serves as a building block for constructing functional polymers with tailored electronic properties.
From an environmental perspective, understanding the ecological impact of 2-Bromo-1-(3-Ethyl-5-Methylphenyl)Propan-1-One is crucial. Studies have indicated that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further research is required to fully assess its long-term environmental effects and develop strategies for safe handling and disposal.
In conclusion, 2-Bromo-1-(3-Ethyl-5-Methylphenyl)Propan-1-One, CAS No. 1804180-71-9, stands as a pivotal compound in modern organic chemistry. Its versatile structure and promising applications across diverse fields underscore its importance as both a research tool and an industrial material. As ongoing studies continue to unravel its potential, this compound is poised to play an even greater role in advancing scientific innovation.
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